Topiroxostat

Description

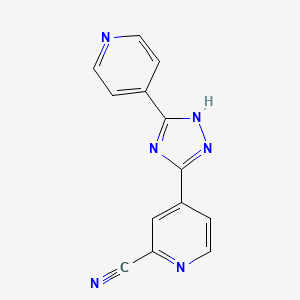

Structure

3D Structure

Properties

IUPAC Name |

4-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N6/c14-8-11-7-10(3-6-16-11)13-17-12(18-19-13)9-1-4-15-5-2-9/h1-7H,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBVZQGOVTLIHLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=NN2)C3=CC(=NC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80206462 | |

| Record name | Topiroxostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577778-58-6 | |

| Record name | Topiroxostat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=577778-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Topiroxostat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0577778586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Topiroxostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01685 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Topiroxostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOPIROXOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J877412JV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Topiroxostat in Hyperuricemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: November 7, 2025

Abstract

Hyperuricemia, a precursor to gout and a risk factor for cardiovascular and renal disease, is characterized by elevated serum uric acid levels. The primary therapeutic strategy involves the inhibition of xanthine oxidase (XO), the pivotal enzyme in the purine catabolism pathway responsible for uric acid production. Topiroxostat (FYX-051) is a non-purine selective xanthine oxidase inhibitor approved for the treatment of hyperuricemia and gout. This technical guide provides an in-depth exploration of this compound's mechanism of action, supported by quantitative data from key clinical and preclinical studies, detailed experimental methodologies, and visual representations of its molecular interactions and therapeutic evaluation.

Introduction: The Role of Xanthine Oxidase in Purine Metabolism

Uric acid is the final oxidation product of purine metabolism in humans.[1] The enzyme xanthine oxidoreductase (XOR), existing in both xanthine dehydrogenase (XDH) and xanthine oxidase (XO) forms, catalyzes the final two steps of this pathway: the oxidation of hypoxanthine to xanthine, and subsequently xanthine to uric acid.[2] Under physiological conditions, the enzyme is predominantly in the XDH form, but in pathological states associated with oxidative stress, it is converted to the XO form, which generates reactive oxygen species (ROS) as byproducts.[2] Elevated production or insufficient excretion of uric acid leads to hyperuricemia.[1] this compound directly targets XO, effectively reducing the synthesis of uric acid.[1][2]

References

Pharmacological profile of Topiroxostat for gout treatment

An In-depth Technical Guide to the Pharmacological Profile of Topiroxostat for Gout Treatment

Introduction

Gout is a prevalent and painful form of inflammatory arthritis characterized by the deposition of monosodium urate (MSU) crystals in and around the joints. This condition arises from chronic hyperuricemia, an excess of uric acid in the blood.[1] Uric acid is the final product of purine metabolism in humans, a process critically mediated by the enzyme xanthine oxidase (XO).[1] The management of gout primarily focuses on lowering serum uric acid (sUA) levels to prevent crystal formation and subsequent inflammatory attacks.

This compound (also known as Topiloric or Uriadec) is a novel, non-purine selective xanthine oxidase inhibitor developed for the treatment and management of hyperuricemia and gout.[2][3] Unlike purine analogs such as allopurinol, this compound's distinct chemical structure and mechanism may offer advantages, particularly in patients with certain comorbidities like renal impairment.[2][4] Approved for therapeutic use in Japan since 2013, it provides an important therapeutic option for controlling hyperuricemia.[2][5] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, clinical efficacy, and safety, with a focus on data and methodologies relevant to researchers and drug development professionals.

Mechanism of Action

This compound exerts its therapeutic effect by potently and selectively inhibiting xanthine oxidase, the rate-limiting enzyme in the purine catabolism pathway.[1]

Inhibition of Xanthine Oxidase (XO)

The primary mechanism of this compound is the reduction of uric acid synthesis. It achieves this through a multi-faceted inhibition of xanthine oxidase, which catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[1]

-

Competitive and Time-Dependent Inhibition : this compound acts as a competitive inhibitor, vying with the natural substrates (hypoxanthine and xanthine) for the active site of the enzyme.[1][2] This inhibition is also time-dependent, indicating a strong and durable interaction with the enzyme.[2]

-

Interaction with Molybdenum Center : The active site of xanthine oxidase contains a molybdenum (Mo) cofactor that is essential for its catalytic activity. This compound interacts with this center, forming a covalent bond with the molybdenum (IV) ion and hydrogen bonds with the molybdenum (VI) ion.[2] This "hybrid" or "dual" inhibition mode contributes to its potent and prolonged effect, delaying its dissociation from the enzyme.[2][5][6]

-

Active Metabolite : The primary hydroxylated metabolite of this compound, 2-hydroxy-topiroxostat, is also an active inhibitor of xanthine oxidase, contributing to the overall sustained therapeutic effect.[2][7]

Inhibition of ABCG2 Transporter

In addition to XO inhibition, in vitro studies have shown that this compound can inhibit the ATP-binding cassette transporter G2 (ABCG2).[2] ABCG2 is a membrane protein involved in the renal recovery and intestinal secretion of uric acid.[2] Its inhibition could potentially contribute to the overall urate-lowering effect, although the clinical significance of this secondary mechanism requires further investigation.

Pharmacological Profile

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption, high protein binding, extensive hepatic metabolism, and excretion via both renal and fecal routes.[2][8]

Table 1: Summary of Pharmacokinetic Parameters for this compound

| Parameter | Value | Species/Conditions | Citation |

| Absorption | |||

| Time to Peak (Tmax) | ~0.67 hours | Human, single 20 mg oral dose | [2] |

| Peak Concentration (Cmax) | 229.9 ng/mL | Human, single 20 mg oral dose | [2] |

| Oral Bioavailability | 69.6% | Rat, single 1 mg/kg dose | [2] |

| Distribution | |||

| Volume of Distribution (Vd) | 1212.4 ± 1094.5 L | Human, fasted | [7] |

| 704.6 ± 308.4 L | Human, fed | [7] | |

| Protein Binding | >97.5% | Human | [8] |

| Metabolism | |||

| Primary Site | Liver | Human | [3][8] |

| Key Enzymes | UGT1A1, UGT1A7, UGT1A9 | Human | [2] |

| Major Metabolites | N1-glucuronide, N2-glucuronide, N-oxide, 2-hydroxy-topiroxostat | Human | [2][7] |

| Excretion | |||

| Elimination Half-life (t½) | ~5 hours | Human, fasted | [2][8] |

| ~20.4 hours | Mo(IV)-Topiroxostat complex | [2] | |

| Routes of Excretion | Urine and Feces | Rat | [2] |

| % of Dose in Urine | 30.4% | Rat, radiolabeled | [2] |

| N1-glucuronide: 43.3% | Human, 120 mg dose | [2] | |

| N2-glucuronide: 16.1% | Human, 120 mg dose | [2] | |

| N-oxide: 4.8% | Human, 120 mg dose | [2] | |

| % of Dose in Feces | 40.9% | Rat, radiolabeled | [2] |

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the dose-dependent reduction of serum uric acid levels.[9] Clinical studies have consistently demonstrated its ability to lower sUA concentrations in hyperuricemic patients, both with and without gout.[9][10] The long residence time of the this compound-XO complex may contribute to a sustained pharmacological effect even after plasma concentrations of the drug have declined.[2][11]

Clinical Efficacy

Multiple clinical trials and post-marketing studies have validated the efficacy of this compound in managing hyperuricemia.

Table 2: Summary of this compound Clinical Efficacy Data

| Study Type | Duration | Dosage | Key Efficacy Endpoints | Results | Citation |

| Phase 2a, Randomized, Placebo-Controlled | 8 weeks | 40, 60, 80, 120 mg/day | Mean % change in sUA from baseline | -30.8% in 120 mg group vs. +1.6% in placebo group (p < 0.001) | [9] |

| Long-term, Open-label | 58 weeks | 40-240 mg/day (titrated) | Mean % reduction in sUA at final visit | -38.44% ± 13.34% | [10] |

| Post-marketing Observational | 54 weeks | Not specified | % of patients achieving sUA ≤ 6.0 mg/dL | 43.80% at 18 weeks; 48.28% at 54 weeks | [5] |

| Mean % reduction in sUA at 54 weeks | -21.19% ± 22.07% | [5] | |||

| Randomized vs. Placebo (CKD Stage 3) | 22 weeks | 160 mg/day | Mean between-group difference in sUA | -2.74 mg/dL (p < 0.0001) | [6] |

| Randomized vs. Allopurinol (CHF patients) | 24 weeks | 40-160 mg/day (this compound) vs. 100-200 mg/day (Allopurinol) | Reduction in sUA level | -2.7 mg/dL (this compound) vs. -2.2 mg/dL (Allopurinol) (p=0.042) | [12] |

A key advantage of this compound is its efficacy in patients with renal impairment. Its metabolism and excretion are less dependent on renal function compared to allopurinol, making it a suitable option for patients with chronic kidney disease (CKD) without the need for dose adjustment in mild-to-moderate cases.[4][6] Several studies have also suggested potential renoprotective effects, evidenced by reductions in urinary albumin-to-creatinine ratio (UACR).[6][13]

Safety and Tolerability

This compound is generally well-tolerated. The most common adverse drug reactions (ADRs) are consistent with those observed for other xanthine oxidase inhibitors.

Table 3: Incidence of Key Adverse Drug Reactions (ADRs) from a 54-Week Post-Marketing Study

| Adverse Drug Reaction | Incidence Rate (%) (n=4329) | Citation |

| Overall ADRs | 6.95% | [5] |

| Gouty Arthritis | 0.79% | [5] |

| Hepatic Dysfunction | 1.73% | [5] |

| Skin Disorders | 0.95% | [5] |

Other reported side effects include gastrointestinal discomfort (nausea, diarrhea), headache, and drowsiness.[14][15] An initial increase in gout flares can occur upon initiation of urate-lowering therapy, including with this compound; this is a known class effect.[9]

Drug Interactions: this compound can interact with drugs that are substrates of xanthine oxidase, such as azathioprine and mercaptopurine, and their co-administration is contraindicated.[3] Caution is also advised with theophylline.[3][14] As it is metabolized by UGT enzymes and inhibits certain CYP enzymes (strong inhibition of CYP2C8/9), there is a potential for interactions with other medications.[3]

Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay

This protocol describes a common spectrophotometric method to determine the inhibitory activity of a compound against xanthine oxidase.

Objective: To quantify the IC₅₀ value of this compound for xanthine oxidase.

Materials:

-

Xanthine oxidase (from bovine milk)

-

Xanthine (substrate)

-

Potassium phosphate buffer (50 mM, pH 7.8)

-

This compound (test compound)

-

Allopurinol (positive control)

-

DMSO (solvent for compounds)

-

96-well UV-transparent microplate

-

Spectrophotometer (plate reader)

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of xanthine in the phosphate buffer.

-

Prepare a stock solution of xanthine oxidase in the phosphate buffer to a concentration of 0.05 units/mL.

-

Prepare serial dilutions of this compound and Allopurinol in DMSO, then further dilute in the phosphate buffer to achieve final assay concentrations.

-

-

Assay Procedure:

-

To each well of the 96-well plate, add 120 µL of phosphate buffer.

-

Add 5 µL of the test compound solution (this compound, Allopurinol, or vehicle control).

-

Add 60 µL of the xanthine oxidase solution (final concentration 0.025 units/mL) and mix.

-

Incubate the mixture for 10 minutes at room temperature.[16]

-

Initiate the reaction by adding 60 µL of the xanthine substrate solution.

-

-

Data Acquisition:

-

Immediately measure the rate of uric acid formation by monitoring the increase in absorbance at 293 nm every 30 seconds for 10-15 minutes.[17] The rate is proportional to the slope of the absorbance vs. time curve.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

-

Animal Model of Hyperuricemia and Gout

This protocol describes the induction of hyperuricemia in rodents to test the in vivo efficacy of this compound.

Objective: To evaluate the uric acid-lowering effect of this compound in a potassium oxonate-induced hyperuricemia rat model.

Animals: Male Sprague-Dawley rats.

Materials:

-

Potassium Oxonate (PO, uricase inhibitor)

-

Hypoxanthine (HX, purine precursor)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Blood collection supplies

-

Uric acid assay kit

Methodology:

-

Acclimatization: House animals in standard conditions for at least one week before the experiment.

-

Model Induction:

-

Administer potassium oxonate (e.g., 250 mg/kg) intraperitoneally to inhibit uricase.

-

One hour later, administer hypoxanthine (e.g., 500 mg/kg) orally to provide a purine load. This combination reliably induces hyperuricemia.[18]

-

-

Drug Administration:

-

Group the animals (n=8-10 per group): Vehicle control, this compound (multiple doses, e.g., 1, 3, 10 mg/kg), and positive control (e.g., Allopurinol).

-

Administer the test compounds or vehicle orally 30-60 minutes prior to the hypoxanthine administration.

-

-

Sample Collection:

-

Collect blood samples from the tail vein or via cardiac puncture at a specified time point after HX administration (e.g., 2-4 hours), when uric acid levels are expected to peak.

-

Process blood to obtain serum.

-

-

Biochemical Analysis:

-

Measure serum uric acid concentrations using a commercial enzymatic assay kit.

-

Optionally, measure serum creatinine and blood urea nitrogen (BUN) to assess renal function.[18]

-

-

Data Analysis:

-

Compare the mean sUA levels between the treatment groups and the vehicle control group using statistical tests (e.g., ANOVA followed by Dunnett's test).

-

Calculate the percentage reduction in sUA for each dose of this compound.

-

Clinical Trial Protocol Outline (Phase III)

This protocol outlines a typical Phase III study to confirm the efficacy and safety of this compound.

Title: A Phase III, Randomized, Double-Blind, Allopurinol-Controlled Study to Evaluate the Efficacy and Safety of this compound in Patients with Gout and Hyperuricemia.

Objectives:

-

Primary: To demonstrate the non-inferiority of this compound compared to Allopurinol in lowering serum uric acid to a target level of ≤ 6.0 mg/dL after 16 weeks of treatment.

-

Secondary: To evaluate the percentage change in sUA from baseline, the incidence of gout flares, and the overall safety and tolerability of this compound.

Study Design:

-

A multicenter, prospective, randomized, double-blind, single-dummy, parallel-group study.[19]

-

Participants: Adult patients (18-65 years) with a diagnosis of gout and a baseline sUA level > 7.0 mg/dL.[19]

-

Randomization: Eligible patients are randomized (1:1) to either the this compound arm or the Allopurinol arm.

Treatment Plan:

-

This compound Arm: Receive oral this compound twice daily with a dose-titration schedule (e.g., 40 mg/day for 2 weeks, then 80 mg/day for 4 weeks, then 120 mg/day for 10 weeks) plus a placebo matching Allopurinol once daily.[19]

-

Allopurinol Arm: Receive oral Allopurinol once daily with a dose-titration schedule (e.g., 100 mg/day for 2 weeks, then 200 mg/day for 14 weeks) plus a placebo matching this compound twice daily.[19]

-

Gout Flare Prophylaxis: All patients receive prophylactic treatment (e.g., colchicine or NSAID) for the first 8-12 weeks.

Assessments:

-

Efficacy: Serum uric acid levels measured at baseline, weeks 2, 6, 10, and 16 (final visit).[19]

-

Safety: Monitoring of adverse events, vital signs, and clinical laboratory parameters (hematology, serum chemistry including liver function tests, and urinalysis) at each visit.[19]

-

Gout Flares: Patient-reported gout flares are recorded in a diary throughout the study.

Statistical Analysis:

-

The primary endpoint (proportion of patients achieving sUA ≤ 6.0 mg/dL) will be analyzed using a confidence interval approach to assess non-inferiority.

-

Secondary endpoints will be analyzed using appropriate statistical tests (e.g., ANCOVA for continuous variables, chi-square test for categorical variables).

Conclusion

This compound is a potent and selective non-purine xanthine oxidase inhibitor with a well-defined pharmacological profile. Its dual-inhibition mechanism, favorable pharmacokinetic properties, and demonstrated clinical efficacy make it an effective therapeutic agent for the management of hyperuricemia in patients with gout. Notably, its suitability for use in patients with mild-to-moderate renal impairment addresses a significant unmet need in this patient population.[4] Ongoing research and long-term clinical data will continue to refine its position in the therapeutic landscape for gout and hyperuricemia.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. rxhive.zynapte.com [rxhive.zynapte.com]

- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Long-Term Safety and Effectiveness of the Xanthine Oxidoreductase Inhibitor, this compound in Japanese Hyperuricemic Patients with or Without Gout: A 54-week Open-label, Multicenter, Post-marketing Observational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound—A Safer Uricostatic Drug with Enhanced Renal Protection: A Narrative Review [japi.org]

- 7. This compound | C13H8N6 | CID 5288320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Clinical efficacy and safety of this compound in Japanese male hyperuricemic patients with or without gout: an exploratory, phase 2a, multicentre, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Multicenter, Open-Label Study of Long-Term this compound (FYX-051) Administration in Japanese Hyperuricemic Patients with or Without Gout - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound versus allopurinol in patients with chronic heart failure complicated by hyperuricemia: A prospective, randomized, open-label, blinded-end-point clinical trial | PLOS One [journals.plos.org]

- 13. This compound-A Safer Uricostatic Drug with Enhanced Renal Protection: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]

- 15. What are the side effects of this compound? [synapse.patsnap.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Animal Models of Hyperuricemia and Gout – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]

- 19. A clinical trial to study the effect of this compound Tablets in Patients with high uric acid levels in the blood. | MedPath [trial.medpath.com]

In-vitro characterization of Topiroxostat's enzymatic inhibition

An In-Depth Technical Guide to the In-Vitro Characterization of Topiroxostat's Enzymatic Inhibition

Introduction

This compound, a non-purine selective inhibitor of xanthine oxidoreductase (XOR), is a significant therapeutic agent for managing hyperuricemia and gout.[1][2][3] Xanthine oxidase (XO), a form of XOR, is a critical enzyme in purine metabolism, catalyzing the final two steps: the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[3][4][5][6] Elevated levels of uric acid can lead to the deposition of urate crystals in joints and tissues, causing the inflammatory condition known as gout.[3] this compound effectively lowers serum uric acid levels by inhibiting XO.[2][3] This technical guide provides a detailed overview of the in-vitro characterization of this compound's enzymatic inhibition, focusing on its mechanism of action, inhibitory potency, and the experimental protocols used for its evaluation.

Mechanism of Action of this compound

This compound exhibits a hybrid-type inhibition of xanthine oxidase, involving both non-covalent and covalent interactions.[7][8] It is not a purine analog, which distinguishes it from older inhibitors like allopurinol.[1] The inhibition is selective and time-dependent.[1]

This compound binds to the active site of xanthine oxidase, which contains a molybdenum cofactor (Moco).[1][7] The interaction involves multiple amino acid residues within the solvent channel of the enzyme's active site.[1] In addition to non-covalent binding, this compound forms a covalent bond with the molybdenum cofactor.[1][7] This dual mechanism contributes to its potent and long-lasting inhibitory effect.[7]

Furthermore, this compound is also a substrate for xanthine oxidase. The enzyme hydroxylates this compound, leading to the formation of metabolites such as 2-hydroxy-topiroxostat, dihydroxy-topiroxostat, and trihydroxy-topiroxostat.[4][5] These metabolites also possess inhibitory activity against xanthine oxidase, contributing to the overall sustained therapeutic effect.[1][4][5]

Purine Metabolism and this compound Inhibition

The following diagram illustrates the final steps of purine catabolism and the point of intervention by this compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. youtube.com [youtube.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Computational Characterization of the Inhibition Mechanism of Xanthine Oxidoreductase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Computational Characterization of the Inhibition Mechanism of Xanthine Oxidoreductase by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Topiroxostat's Impact on Uric Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of topiroxostat, a non-purine selective xanthine oxidase/xanthine dehydrogenase (XO/XDH) inhibitor, and its effect on the uric acid synthesis pathway. This document details the mechanism of action, quantitative efficacy, and relevant experimental methodologies for researchers in drug development and metabolic diseases.

Core Mechanism of Action

This compound effectively reduces uric acid production by inhibiting xanthine oxidase, the key enzyme in the purine catabolism pathway.[1][2] This enzyme catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[1][3] this compound is classified as a non-purine analog inhibitor, distinguishing it from older medications like allopurinol.[2][4]

Its inhibitory action is characterized as a hybrid-type, involving both competitive and time-dependent inhibition.[2][5][6] this compound interacts with amino acid residues within the solvent channel of the enzyme and forms a covalent bond with the molybdenum cofactor (Moco) at the active site.[7] This dual mechanism contributes to its potent and sustained inhibitory effect.[5][6] Furthermore, metabolites of this compound, such as 2-hydroxy-topiroxostat, also exhibit inhibitory activity against xanthine oxidase.[2][8]

Quantitative Efficacy of this compound

The inhibitory potency of this compound and its metabolites has been quantified through various in vitro and clinical studies.

In Vitro Inhibitory Activity

| Compound | Parameter | Value | Reference |

| This compound (FYX-051) | Ki | 5.7 x 10-9 M | [8] |

| 2-hydroxy-topiroxostat | Ki | 1.5 x 10-6 M | [8] |

| 2-hydroxy-topiroxostat | Ki' | 9.2 x 10-6 M | [8] |

| This compound | IC50 (vs. plasma XOR) | 194-fold lower than oxypurinol, 16-fold lower than febuxostat | [9] |

| Isomeric Derivative (52f) | IC50 | 0.64 µM | [5] |

| This compound | IC50 | 0.0048 µM | [5] |

Clinical Efficacy: Serum Uric Acid Reduction

| Study Population | Dosage | Treatment Duration | Mean Serum Uric Acid Reduction | Reference |

| Hyperuricemic patients with/without gout | 40-240 mg/day (stepwise) | 58 weeks | 38.44% ± 13.34% from baseline | [10] |

| Hyperuricemic patients with/without gout (post-marketing) | Varied | 54 weeks | 21.19% ± 22.07% from baseline | [11] |

| Hyperuricemic patients with Stage 3 CKD | 160 mg/day | 22 weeks | -45.38% (vs. +1.92% for placebo) | [7] |

| Patients with chronic heart failure and hyperuricemia | 40-160 mg/day | 24 weeks | Target ≤6.0 mg/dL achieved | [12] |

| Hyperuricemic patients with diabetic nephropathy | 40-160 mg/day (stepwise) | 24 weeks | Statistically significant reduction | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the uric acid synthesis pathway and a general workflow for evaluating xanthine oxidase inhibitors.

Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay

This protocol is a synthesized representation based on methodologies described in the literature.[13][14]

Objective: To determine the in vitro inhibitory effect of this compound on xanthine oxidase activity.

Materials:

-

Xanthine oxidase (from bovine milk or microbial source)

-

Xanthine (substrate)

-

This compound

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.8) or Tris-HCl buffer (e.g., 0.1 M, pH 7.5)[13]

-

Dimethyl sulfoxide (DMSO) for dissolving this compound

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of xanthine in the buffer.

-

Prepare a stock solution of this compound in DMSO and make serial dilutions in the buffer to achieve the desired test concentrations.

-

Prepare a solution of xanthine oxidase in the buffer immediately before use.

-

-

Assay Mixture Preparation:

-

In a cuvette or 96-well plate, combine the buffer, xanthine oxidase solution, and a specific concentration of the this compound solution.

-

For the control, substitute the this compound solution with the buffer.

-

For the blank, add the buffer instead of the enzyme solution.

-

-

Incubation:

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the xanthine solution to the mixture.

-

Immediately monitor the increase in absorbance at 295 nm (or 293 nm), which corresponds to the formation of uric acid.[13]

-

Record the absorbance change over a set period (e.g., 3-5 minutes) to determine the initial reaction velocity.

-

-

Data Analysis:

-

Calculate the percentage of xanthine oxidase inhibition for each this compound concentration compared to the control.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

For kinetic analysis, vary the substrate concentration at fixed inhibitor concentrations to determine the type of inhibition and the inhibition constant (Ki) using Lineweaver-Burk or other kinetic plots.[6][14]

-

Clinical Trial Protocol for Efficacy in Hyperuricemic Patients

This protocol is a generalized representation based on various clinical trial designs.[10][12]

Objective: To evaluate the efficacy and safety of this compound in reducing serum uric acid levels in patients with hyperuricemia.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Participant Population: Adult male and female patients (e.g., 18-75 years) with a diagnosis of hyperuricemia (e.g., serum uric acid > 7.0 mg/dL), with or without a history of gout.[15]

Treatment Protocol:

-

Screening and Randomization:

-

Screen patients based on inclusion and exclusion criteria.

-

After a washout period for any previous uric acid-lowering medication, randomize eligible participants into treatment and placebo groups.

-

-

Dosing Regimen:

-

Administer this compound orally at a fixed or stepwise dose (e.g., starting at 40 mg/day and titrating up to 160 mg/day) or a matching placebo, typically twice daily, for a specified duration (e.g., 24 weeks).[12]

-

-

Efficacy and Safety Assessments:

-

Collect blood samples at baseline and at regular intervals throughout the study to measure serum uric acid levels (primary endpoint).

-

Monitor secondary endpoints such as changes in renal function (e.g., eGFR, urinary albumin-to-creatinine ratio) and blood pressure.[1][10]

-

Record all adverse events, with a particular focus on gout flares, liver function abnormalities, and skin reactions.

-

-

Statistical Analysis:

-

Analyze the primary endpoint by comparing the mean percent change in serum uric acid from baseline to the end of treatment between the this compound and placebo groups.

-

Use appropriate statistical tests (e.g., ANCOVA) to assess the significance of the findings.

-

Analyze secondary endpoints and safety data to provide a comprehensive profile of the drug.

-

Conclusion

This compound is a potent and selective xanthine oxidase inhibitor that effectively reduces serum uric acid levels through a hybrid-type inhibition mechanism. The quantitative data from both in vitro and clinical studies demonstrate its efficacy in managing hyperuricemia. The experimental protocols outlined in this guide provide a framework for the continued investigation and understanding of this compound and other xanthine oxidase inhibitors in both preclinical and clinical settings.

References

- 1. Randomized control trial for the assessment of the anti-albuminuric effects of this compound in hyperuricemic patients with diabetic nephropathy (the ETUDE study) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. m.youtube.com [m.youtube.com]

- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. mdpi.com [mdpi.com]

- 6. Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of this compound on the serum urate levels and urinary albumin excretion in hyperuricemic stage 3 chronic kidney disease patients with or without gout - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Computational Characterization of the Inhibition Mechanism of Xanthine Oxidoreductase by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Effects of this compound, a Selective Xanthine Oxidoreductase Inhibitor, on Arterial Stiffness in Hyperuricemic Patients with Liver Dysfunction: A Sub-Analysis of the BEYOND-UA Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multicenter, Open-Label Study of Long-Term this compound (FYX-051) Administration in Japanese Hyperuricemic Patients with or Without Gout - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Long-Term Safety and Effectiveness of the Xanthine Oxidoreductase Inhibitor, this compound in Japanese Hyperuricemic Patients with or Without Gout: A 54-week Open-label, Multicenter, Post-marketing Observational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound versus allopurinol in patients with chronic heart failure complicated by hyperuricemia: A prospective, randomized, open-label, blinded-end-point clinical trial | PLOS One [journals.plos.org]

- 13. mdpi.com [mdpi.com]

- 14. herbmedpharmacol.com [herbmedpharmacol.com]

- 15. A clinical trial to study the effect of this compound Tablets in Patients with high uric acid levels in the blood. | MedPath [trial.medpath.com]

Preclinical Renal Protection by Topiroxostat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topiroxostat, a selective, non-purine xanthine oxidase (XO) inhibitor, has demonstrated significant promise in preclinical research for its renoprotective effects, extending beyond its primary function of lowering serum uric acid levels.[1] This technical guide provides an in-depth overview of the core preclinical findings, focusing on quantitative data, detailed experimental methodologies, and the key signaling pathways implicated in this compound's renal protective mechanisms.

Mechanism of Action

This compound exerts its primary effect by inhibiting xanthine oxidase, a critical enzyme in the purine metabolism pathway responsible for the conversion of hypoxanthine to xanthine and then to uric acid.[1] By blocking this enzyme, this compound reduces the production of uric acid. However, its renoprotective effects are believed to stem from a dual mechanism: the reduction of hyperuricemia-induced renal damage and the direct attenuation of oxidative stress and inflammation generated during uric acid synthesis.[2]

Signaling Pathways and Experimental Workflows

The preclinical evidence points to several key pathways through which this compound confers renal protection. These include the mitigation of oxidative stress, reduction of inflammation, and preservation of podocyte integrity.

Caption: Mechanism of this compound's renoprotective action.

Caption: Workflow for adenine-induced nephropathy studies.

Quantitative Data from Preclinical Models

The efficacy of this compound in ameliorating renal damage has been quantified in various animal models. The following tables summarize key findings.

Table 1: Effects of this compound in Adenine-Induced Renal Injury Model in Mice

| Parameter | Control (Adenine) | This compound (1 mg/kg) | This compound (3 mg/kg) | Reference |

| Serum Creatinine (mg/dL) | Increased | Significantly Lower vs. Control | Significantly Lower vs. Control | [3] |

| Blood Urea Nitrogen (BUN) (mg/dL) | Increased | No significant increase | No significant increase | [1] |

| Urinary L-FABP (ng/mL) | Increased | Significantly Lower vs. Control | Significantly Lower vs. Control | [1][4] |

| Renal XOR Activity (mU/g protein) | High | Significantly Lower vs. Control | Significantly Lower vs. Control | [1] |

| Macrophage Infiltration (cells/field) | Increased | Significantly Reduced | Significantly Reduced | [1] |

| Renal Fibrosis (% area) | Increased | Significantly Reduced | Significantly Reduced | [1] |

Table 2: Effects of this compound in Puromycin Aminonucleoside (PAN) Nephrosis Model in Rats

| Parameter | Control (PAN) | This compound (1.0 mg/kg/day) | Reference |

| Urinary Protein Excretion (mg/day) | Significantly Increased | Significantly Decreased | [5] |

| Nitrotyrosine (oxidative stress marker) | Increased | Significantly Ameliorated | [5] |

| 8-OHdG (oxidative stress marker) | Increased | Significantly Ameliorated | [5] |

| Podocin Immunoreactivity | Reduced | Significantly Alleviated | [5] |

Table 3: Effects of this compound in db/db Mice (Model of Diabetic Nephropathy)

| Parameter | Vehicle | This compound (1 mg/kg/day) | This compound (3 mg/kg/day) | Reference |

| Urinary Albumin Excretion (µ g/day ) | High | Dose-dependent decrease | Dose-dependent decrease | [6] |

| Plasma XOR Activity | High | Dose-dependently inhibited | Dose-dependently inhibited | [6] |

Detailed Experimental Protocols

1. Adenine-Induced Chronic Kidney Disease (CKD) Model

-

Animal Model: Male C57BL/6 mice, 6 weeks old.[7]

-

Induction: Mice are fed a diet containing 0.2% (w/w) adenine for 4 weeks to induce chronic kidney disease.[1][6][8]

-

Treatment: this compound is mixed into the diet at concentrations of 1, 3, and 10 mg/kg/day and administered for the duration of the study.[1]

-

Assessment:

-

Renal Function: Serum creatinine and blood urea nitrogen (BUN) are measured at baseline and at the end of the study.

-

Tubular Injury: Urinary liver-type fatty acid-binding protein (L-FABP) is quantified by ELISA.[4]

-

Histopathology: Kidneys are harvested, fixed in 10% formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology, Picrosirius Red for collagen deposition (fibrosis), and immunostained with antibodies against macrophage markers (e.g., F4/80) to assess inflammation.

-

Xanthine Oxidase Activity: Renal tissue homogenates are used to measure XOR activity.[1]

-

2. Puromycin Aminonucleoside (PAN) Nephrosis Model

-

Animal Model: Male Sprague-Dawley rats.

-

Induction: A single intraperitoneal injection of puromycin aminonucleoside (100 mg/kg body weight) is administered to induce nephrosis.[5]

-

Treatment: this compound (1.0 mg/kg/day) is administered orally.[5]

-

Assessment:

-

Proteinuria: 24-hour urine is collected to measure total protein excretion.

-

Oxidative Stress: Kidney cortex is analyzed for markers of oxidative stress such as nitrotyrosine and 8-hydroxy-2'-deoxyguanosine (8-OHdG) by immunohistochemistry or other immunoassays.[5]

-

Podocyte Injury: Kidney sections are immunostained for podocyte-specific proteins like podocin.[5]

-

3. db/db Mouse Model of Diabetic Nephropathy

-

Animal Model: Male db/db mice, a model of type 2 diabetes.

-

Treatment: this compound is administered in the diet at doses of 1 and 3 mg/kg/day.[6]

-

Assessment:

-

Albuminuria: Urinary albumin excretion is measured from 24-hour urine collections.

-

Plasma XOR Activity: Blood samples are collected to determine the level of circulating xanthine oxidase activity.[6]

-

4. Histological and Molecular Analysis Protocols

-

Histological Staining for Fibrosis:

-

Deparaffinize and rehydrate kidney sections.

-

Stain with Picrosirius Red solution for 1 hour.

-

Wash with acidified water.

-

Dehydrate and mount.

-

Quantify the red-stained collagen area using image analysis software.

-

-

Immunohistochemistry for Macrophage Infiltration:

-

Perform antigen retrieval on deparaffinized kidney sections.

-

Block endogenous peroxidase activity.

-

Incubate with a primary antibody against a macrophage marker (e.g., F4/80).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Develop with a chromogen substrate (e.g., DAB).

-

Counterstain with hematoxylin.

-

Count the number of positive cells per high-power field.

-

-

Western Blot for Podocyte Markers (Nephrin and Podocin):

-

Isolate protein from kidney cortex or glomeruli.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with non-fat milk or bovine serum albumin.

-

Incubate with primary antibodies against nephrin or podocin.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensity relative to a loading control (e.g., β-actin).

-

-

ELISA for Inflammatory Markers (e.g., MCP-1):

-

Coat a 96-well plate with a capture antibody against the target protein.

-

Block the plate.

-

Add urine or plasma samples and standards to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Add a substrate and measure the colorimetric change using a plate reader.

-

Calculate the concentration of the protein based on the standard curve.

-

Conclusion

Preclinical studies provide compelling evidence for the renoprotective effects of this compound. Its ability to reduce oxidative stress, inflammation, and protect podocytes, in addition to lowering uric acid levels, positions it as a promising therapeutic agent for various forms of kidney disease. The experimental models and protocols detailed in this guide offer a framework for further research into the mechanisms and applications of this compound in renal protection.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. researchgate.net [researchgate.net]

- 3. Renoprotective effect of the xanthine oxidoreductase inhibitor this compound on adenine-induced renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical Effects of this compound on Renal and Endothelial Function in A Patient with Chronic Kidney Disease and Hyperuricemic Arteriolopathy: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn-links.lww.com [cdn-links.lww.com]

- 6. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Beyond Gout: A Technical Guide to the Pleiotropic Therapeutic Potential of Topiroxostat

For Researchers, Scientists, and Drug Development Professionals

Abstract

Topiroxostat, a potent and selective non-purine xanthine oxidase (XO) inhibitor, is clinically approved for the management of hyperuricemia and gout. Emerging evidence, however, suggests a broader therapeutic utility for this agent, extending beyond its primary indication. This technical guide synthesizes the current understanding of this compound's effects on renal function, cardiovascular health, and endothelial function, underpinned by its profound impact on oxidative stress and inflammation. Detailed experimental methodologies, quantitative data from key clinical and preclinical studies, and visualizations of relevant biological pathways are presented to provide a comprehensive resource for the scientific community.

Introduction: Re-evaluating Xanthine Oxidase Inhibition

Hyperuricemia is an established risk factor for a spectrum of pathologies beyond gout, including chronic kidney disease (CKD) and cardiovascular disease (CVD).[1][2] The enzymatic activity of xanthine oxidase (XO) is the final and rate-limiting step in purine metabolism, culminating in the production of uric acid.[3][4] Crucially, this process also generates reactive oxygen species (ROS), implicating XO as a significant contributor to oxidative stress.[2][5] this compound's therapeutic potential in non-gout indications is therefore hypothesized to stem from a dual mechanism: the reduction of serum uric acid (sUA) and the direct mitigation of XO-mediated oxidative stress.[1][6]

Renoprotective Effects of this compound

Multiple studies have investigated the efficacy of this compound in preserving renal function, particularly in patients with hyperuricemia and CKD. The evidence suggests that this compound not only effectively lowers sUA but may also confer direct renoprotective benefits.[1][7]

Summary of Clinical Data on Renal Endpoints

The following table summarizes the quantitative outcomes from key clinical studies evaluating the renal effects of this compound.

| Study & Population | Treatment & Duration | Change in Serum Uric Acid (mg/dL) | Change in eGFR (mL/min/1.73m²) | Change in Proteinuria/Albuminuria | Key Findings |

| Horino et al. (CKD patients) | This compound (dose not specified), 6 months | Significant reduction | Unchanged, but a positive trend observed | Significant reduction in patients with baseline proteinuria | Preserved renal function with anti-proteinuric effect.[1] |

| Hosoya et al. (Hyperuricemic stage 3 CKD) | This compound 160 mg/day, 22 weeks | Significant reduction | No significant difference from placebo | Significant reduction in urinary albumin-to-creatinine ratio (UACR) | Effective sUA lowering and reduction in albuminuria.[1] |

| Kaiga et al. (CKD and hyperuricemia) | This compound vs. Allopurinol | Superior reduction with this compound | Higher in this compound group (40.8 vs 39.0) | Not significantly different | This compound was superior in halting the progression of renal dysfunction.[1][8] |

| Mizukoshi et al. (Hyperuricemic patients with CKD) | This compound 40 mg/day, 1 year | -1.53 (significant) | No significant change | -795.5 mg/gCr (significant) | Effective sUA reduction and potential renoprotective effect.[7] |

| Tezuka et al. (Hypertensive patients with hyperuricemia) | This compound vs. Febuxostat | Significant reduction (both) | Significant increase with this compound, no change with Febuxostat | No significant change in UACR | This compound may improve eGFR in hypertensive patients.[1] |

Experimental Protocol: A Representative Study (Hosoya et al.)

-

Study Design: A 22-week, randomized, double-blind, placebo-controlled trial.

-

Patient Population: Hyperuricemic patients with stage 3 Chronic Kidney Disease, with or without a history of gout.

-

Intervention: this compound 160 mg administered daily.

-

Primary Endpoint: Change in serum urate levels.

-

Secondary Endpoints: Change in estimated glomerular filtration rate (eGFR) and urinary albumin-to-creatinine ratio (UACR).

-

Methodology:

-

sUA and serum creatinine were measured using standard enzymatic methods.

-

eGFR was calculated using the equation for Japanese patients.

-

UACR was determined from spot urine samples.

-

Proposed Mechanism of Renoprotection

This compound's renoprotective effects are believed to be multifactorial, extending beyond simple urate lowering. By inhibiting XO within the kidney, this compound directly reduces local oxidative stress and inflammation, key drivers of renal injury.[1][6]

Caption: Mechanism of this compound-mediated renoprotection.

Cardiovascular and Endothelial Effects

The role of XO in cardiovascular pathology is increasingly recognized. XO-derived ROS can impair endothelial function, promote inflammation, and contribute to the development of atherosclerosis.[2] this compound's potential to mitigate these effects is an active area of research.

Summary of Clinical Data on Cardiovascular Endpoints

| Study & Population | Treatment & Duration | Change in Blood Pressure (mmHg) | Change in Arterial Stiffness | Change in Endothelial Function | Key Findings |

| Mizukoshi et al. (Hyperuricemic patients with CKD) | This compound 40 mg/day, 1 year | SBP: -8.9, DBP: -5.0 (significant) | Not Assessed | Not Assessed | Significant reduction in both systolic and diastolic blood pressure.[7] |

| Fujishima et al. (BEYOND-UA sub-analysis; Hyperuricemic, hypertensive patients with liver dysfunction) | This compound (40-160 mg/day), 24 weeks | No significant difference based on liver function | Significant reduction in CAVI and baPWV in patients with elevated ALT | Not Assessed | Improved arterial stiffness, particularly in patients with liver dysfunction.[2][9] |

| Ando et al. (Hyperuricemic patients) | This compound, ~8 weeks | Not a primary endpoint | Not Assessed | Significant increase in Flow-Mediated Dilation (FMD) from 4.53% to 5.54% | This compound improves vascular endothelial function.[10][11] |

| JMDC Claims Database Study (Hyperuricemia and/or gout patients) | Retrospective cohort (this compound vs. Allopurinol vs. Febuxostat) | Not Assessed | Not Assessed | Not Assessed | Lower adjusted risk of total cardiovascular events with this compound vs. Febuxostat and Allopurinol.[12][13] |

Experimental Protocol: Vascular Function Assessment (Ando et al.)

-

Study Design: A retrospective cohort study.

-

Patient Population: 23 patients with hyperuricemia.

-

Intervention: this compound for approximately 8 weeks.

-

Primary Endpoint: Change in vascular function measured by flow-mediated dilation (FMD).

-

Methodology:

-

FMD Measurement: Endothelial function was assessed non-invasively by measuring the brachial artery diameter at rest and after reactive hyperemia using high-resolution ultrasound.

-

Procedure: A blood pressure cuff was placed on the forearm and inflated to suprasystolic pressure for 5 minutes to induce ischemia. The cuff was then deflated, and the brachial artery diameter was measured continuously.

-

Calculation: FMD was calculated as the percentage change in the peak vessel diameter from the baseline resting diameter.

-

Signaling Pathway: XO Inhibition and Endothelial Function

This compound improves endothelial function primarily by reducing the burden of ROS, which are known to scavenge nitric oxide (NO), a critical vasodilator. By inhibiting XO on the surface of endothelial cells, this compound preserves NO bioavailability, leading to improved vasodilation.

Caption: this compound's effect on endothelial nitric oxide bioavailability.

Impact on Oxidative Stress and Inflammation

A common thread linking the renal and cardiovascular benefits of this compound is its potent antioxidant effect. By targeting a primary source of ROS, this compound can attenuate the downstream consequences of oxidative stress, including inflammation.

Quantitative Data on Biomarkers

| Study & Population | Treatment | Change in Oxidative Stress Markers | Change in Inflammatory Markers |

| Kawamorita et al. (Puromycin aminonucleoside nephrosis rats) | This compound | Significant reduction in renal nitrotyrosine and 8-OHdG levels | Not Assessed |

| Sakuma et al. (Chronic heart failure with hyperuricemia) | This compound vs. Allopurinol | Allopurinol group showed a significant increase in 8-OHdG and L-FABP; no such increase with this compound | Not Assessed |

| Kaiga et al. (CKD and hyperuricemia) | This compound vs. Allopurinol | Significantly lower reactive oxygen metabolites (d-ROM) in the this compound group | Not Assessed |

| Sezai et al. (Hyperuricemia with CVD) | This compound vs. Febuxostat | Similar antioxidant effects after 6 months | Similar anti-inflammatory properties |

Experimental Workflow: Assessing Oxidative Stress in a Preclinical Model

The study by Kawamorita et al. provides a clear workflow for evaluating the antioxidant effects of this compound in a rat model of kidney disease.

Caption: Workflow for preclinical evaluation of this compound's antioxidant effects.

Conclusion and Future Directions

The evidence strongly suggests that this compound's therapeutic effects are not confined to its urate-lowering properties in gout. Its ability to inhibit xanthine oxidase provides a direct mechanism for reducing oxidative stress and inflammation, which translates into tangible benefits in renal and cardiovascular health. The data indicate potential for this compound in slowing the progression of CKD, improving endothelial function, reducing arterial stiffness, and potentially lowering cardiovascular event rates.

For drug development professionals, these findings open avenues for repositioning this compound or developing new XO inhibitors for indications such as diabetic nephropathy, chronic heart failure, and non-alcoholic fatty liver disease (NAFLD), where oxidative stress is a key pathological driver. Future large-scale, prospective, randomized controlled trials are warranted to definitively establish the efficacy and safety of this compound in these non-gout patient populations and to elucidate the full spectrum of its pleiotropic effects.

References

- 1. This compound—A Safer Uricostatic Drug with Enhanced Renal Protection: A Narrative Review [japi.org]

- 2. mdpi.com [mdpi.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. youtube.com [youtube.com]

- 5. The Role of Oxidative Stress in Hyperuricemia and Xanthine Oxidoreductase (XOR) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Renoprotective effect of this compound via antioxidant activity in puromycin aminonucleoside nephrosis rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of this compound in hyperuricemic patients with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dmu.repo.nii.ac.jp [dmu.repo.nii.ac.jp]

- 9. scholars.mssm.edu [scholars.mssm.edu]

- 10. The effects of this compound on vascular function in patients with hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effects of this compound on vascular function in patients with hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cardiovascular Events During Treatment With Xanthine Oxidoreductase Inhibitors in Patients With Gout and Hyperuricemia in Japan - A JMDC Claims Database Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Cellular uptake and metabolism of Topiroxostat in hepatocytes

An In-depth Technical Guide: Cellular Uptake and Metabolism of Topiroxostat in Hepatocytes

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a non-purine selective inhibitor of xanthine oxidoreductase (XOR) developed for the management of hyperuricemia and gout.[1][2][3][4][5] By inhibiting XOR, the final enzyme in the purine catabolism pathway, this compound effectively reduces the production of uric acid.[3][6] Its primary site of action and metabolism is the liver, making the characterization of its uptake and metabolic fate within hepatocytes a critical aspect of understanding its pharmacokinetics, efficacy, and potential for drug-drug interactions.

This technical guide provides a comprehensive overview of the cellular uptake and metabolism of this compound in hepatocytes, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the core processes to support further research and drug development.

Hepatic Disposition of this compound: Uptake and Metabolism

The overall hepatic clearance of a drug is a multi-step process involving its uptake from the blood into hepatocytes, intracellular metabolism, and subsequent efflux of the parent drug or its metabolites back into circulation or into the bile.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C13H8N6 | CID 5288320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

The Role of Topiroxostat in Managing Chronic Kidney Disease with Hyperuricemia: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperuricemia is a prevalent comorbidity in patients with chronic kidney disease (CKD), and mounting evidence suggests it is not merely a consequence of declining renal function but also a contributor to its progression. This technical guide provides a comprehensive overview of the role of topiroxostat, a selective xanthine oxidase inhibitor, in the management of CKD with hyperuricemia. We delve into its mechanism of action, preclinical and clinical evidence supporting its efficacy and safety, and detailed experimental protocols from key studies. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of nephrology and metabolic disorders.

Introduction: The Interplay of Hyperuricemia and Chronic Kidney Disease

Chronic kidney disease (CKD) is a global health issue characterized by a progressive loss of kidney function. Hyperuricemia, defined as an elevated serum uric acid (sUA) level, is a common finding in patients with CKD, primarily due to reduced renal excretion of uric acid. Historically, hyperuricemia in CKD was often considered a passive marker of declining glomerular filtration. However, a growing body of evidence from preclinical and clinical studies has implicated elevated uric acid as an independent risk factor for the development and progression of CKD.

The proposed mechanisms by which hyperuricemia contributes to renal damage are multifaceted and include:

-

Endothelial Dysfunction: Uric acid can enter vascular endothelial cells and promote oxidative stress, leading to reduced nitric oxide bioavailability and impaired vasodilation.

-

Inflammation: Uric acid crystals and soluble uric acid can activate inflammatory pathways, including the Nod-like receptor protein 3 (NLRP3) inflammasome and nuclear factor-kappa B (NF-κB) signaling, leading to the production of pro-inflammatory cytokines and chemokines.

-

Renal Fibrosis: Hyperuricemia has been shown to promote the expression of profibrotic factors such as transforming growth factor-beta 1 (TGF-β1), leading to glomerulosclerosis and tubulointerstitial fibrosis.

-

Afferent Arteriolopathy: Uric acid can induce the proliferation of vascular smooth muscle cells in the afferent arterioles, leading to renal hypertension and glomerular injury.

Given these pathogenic roles, lowering serum uric acid has emerged as a potential therapeutic strategy to slow the progression of CKD. Xanthine oxidase (XO) inhibitors, which block the final two steps in uric acid synthesis, are the cornerstone of urate-lowering therapy. This compound is a novel, non-purine selective XO inhibitor that has demonstrated efficacy in managing hyperuricemia in patients with CKD.

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of xanthine oxidase, the enzyme responsible for the conversion of hypoxanthine to xanthine and then to uric acid.[1] Unlike the purine analog allopurinol, this compound is a non-purine inhibitor, which may contribute to its different safety profile, particularly concerning hypersensitivity reactions.[2] Its mechanism of action is reversible and competitive, meaning it vies with the natural substrates (hypoxanthine and xanthine) for the active site of the enzyme without permanently deactivating it.[1]

By inhibiting XO, this compound reduces the production of uric acid, thereby lowering its concentration in the blood.[1] Beyond its primary effect on uric acid synthesis, preclinical studies suggest that this compound may exert renoprotective effects through several additional mechanisms:

-

Reduction of Oxidative Stress: Xanthine oxidase is a significant source of reactive oxygen species (ROS). By inhibiting this enzyme, this compound can decrease ROS production, thereby mitigating oxidative stress-induced renal injury.[3]

-

Anti-inflammatory Effects: Through the reduction of uric acid and potentially via direct effects, this compound has been shown to attenuate inflammatory pathways in the kidney.[3]

-

Modulation of Profibrotic Pathways: Emerging evidence suggests that this compound may interfere with signaling pathways involved in renal fibrosis, such as the TGF-β pathway.

The following diagram illustrates the central role of xanthine oxidase in uric acid production and the inhibitory action of this compound.

Preclinical Evidence

Animal Models of CKD with Hyperuricemia

The adenine-induced renal injury model is a widely used preclinical model that mimics many features of human CKD, including tubulointerstitial fibrosis, inflammation, and anemia.

-

Experimental Protocol:

-

Animals: Male Wistar rats or various mouse strains (e.g., C57BL/6) are commonly used.

-

Induction of CKD: Animals are fed a diet supplemented with 0.25% to 0.75% (w/w) adenine for several weeks (typically 4-8 weeks).[4] Adenine is metabolized to 2,8-dihydroxyadenine, which is insoluble and precipitates in the renal tubules, leading to crystal-induced nephropathy, inflammation, and subsequent fibrosis.

-

Treatment: this compound is administered orally, either mixed in the diet or via gavage, at doses ranging from 1 to 5 mg/kg/day.

-

Assessments:

-

Renal Function: Serum creatinine, blood urea nitrogen (BUN), and creatinine clearance are measured.

-

Histopathology: Kidney sections are stained with Hematoxylin and Eosin (H&E) for general morphology, Masson's trichrome for fibrosis, and immunohistochemistry for markers of inflammation (e.g., F4/80 for macrophages) and fibrosis (e.g., α-smooth muscle actin, TGF-β1).

-

Biomarkers: Urinary and renal tissue levels of markers of tubular injury (e.g., Liver-type fatty acid-binding protein [L-FABP]), oxidative stress (e.g., 8-hydroxy-2'-deoxyguanosine [8-OHdG]), and inflammation (e.g., TNF-α, NF-κB) are quantified.

-

-

-

Key Findings: In adenine-induced CKD models, this compound has been shown to:

-

Significantly reduce serum uric acid levels.

-

Attenuate the increases in serum creatinine and BUN.

-

Reduce tubulointerstitial fibrosis and inflammatory cell infiltration.

-

Decrease the expression of profibrotic and pro-inflammatory markers, including TGF-β1 and TNF-α.[4]

-

Lower levels of oxidative stress markers in the kidney.

-

Animal models of diabetic nephropathy, such as streptozotocin (STZ)-induced diabetic rats or db/db mice, are also used to evaluate the renoprotective effects of this compound.

-

Experimental Protocol:

-

Animals: Male Sprague-Dawley or Wistar rats (for STZ induction) or db/db mice (a genetic model of type 2 diabetes) are used.

-

Induction of Diabetes (STZ model): A single intraperitoneal injection of STZ (e.g., 50-65 mg/kg) is administered to induce hyperglycemia.

-

Treatment: this compound is administered orally (e.g., 1-5 mg/kg/day) for several weeks.

-

Assessments:

-

Metabolic Parameters: Blood glucose and HbA1c are monitored.

-

Renal Function: Urinary albumin excretion (UAE) or albumin-to-creatinine ratio (ACR), serum creatinine, and eGFR are measured.

-

Histopathology: Glomerular and tubulointerstitial changes are assessed using Periodic acid-Schiff (PAS) and Masson's trichrome staining.

-

Biomarkers: Similar to the adenine model, markers of inflammation, fibrosis, and oxidative stress are evaluated.

-

-

-

Key Findings: In models of diabetic nephropathy, this compound has demonstrated the ability to:

Signaling Pathways Modulated by this compound

Preclinical studies are beginning to elucidate the specific molecular pathways through which this compound exerts its renoprotective effects.

-

NF-κB Signaling: this compound has been shown to suppress the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes. This is likely mediated by the reduction in oxidative stress.

-

TGF-β Signaling: Studies suggest that this compound can downregulate the expression of TGF-β1 and its downstream effectors, which are central to the pathogenesis of renal fibrosis.[4]

Clinical Evidence

Numerous clinical trials have evaluated the efficacy and safety of this compound in patients with CKD and hyperuricemia.

Key Clinical Trials

The following table summarizes the key clinical trials of this compound in CKD patients with hyperuricemia.

| Study (Acronym) | Patient Population | Study Design | Treatment Arms | Duration | Primary Endpoint | Key Findings |

| ETUDE [6] | Hyperuricemic patients with diabetic nephropathy and overt proteinuria (eGFR ≥ 20 mL/min/1.73 m²) | Multicenter, open-label, randomized, parallel-group | This compound 160 mg/day vs. 40 mg/day | 24 weeks | Change in urinary albumin-to-creatinine ratio (UACR) | High-dose this compound significantly reduced UACR compared to low-dose. |

| UPWARD [2] | Hyperuricemic patients with diabetic nephropathy and microalbuminuria | Randomized, double-blind, placebo-controlled, parallel-group | This compound (40-160 mg/day) vs. Placebo | 28 weeks | Change in UACR | No significant difference in UACR change; significant prevention of eGFR decline with this compound. |

| TROFEO CKD Sub-analysis [7] | Hyperuricemic patients with CKD (eGFR ≤ 60 mL/min/1.73 m²) and cardiovascular disease | Sub-analysis of a randomized, crossover trial | This compound vs. Febuxostat | 6 months for each drug | Serum uric acid level | Febuxostat showed significantly better eGFR and lower serum creatinine and cystatin-C compared to this compound. |

| Hosoya et al. (2014) [8] | Hyperuricemic patients with stage 3 CKD | Randomized, multicenter, double-blind, placebo-controlled | This compound 160 mg/day vs. Placebo | 22 weeks | Percent change in serum uric acid | This compound significantly reduced serum uric acid and UACR compared to placebo. |

Efficacy of this compound

Across all clinical trials, this compound has consistently demonstrated a potent dose-dependent reduction in serum uric acid levels in patients with CKD.[8][9][10][11]

The effect of this compound on renal function has been a key area of investigation.

-

Estimated Glomerular Filtration Rate (eGFR): While some studies have not shown a significant improvement in eGFR, several have reported a stabilization or a slower rate of eGFR decline with this compound treatment compared to placebo or baseline trends.[2][10]

-

Albuminuria/Proteinuria: A number of studies have demonstrated that this compound can significantly reduce urinary albumin or protein excretion, suggesting a renoprotective effect beyond its impact on eGFR.[6][8][9]

Safety and Tolerability

This compound is generally well-tolerated in patients with CKD. The most commonly reported adverse events are mild and include gouty arthritis (often seen at the initiation of any urate-lowering therapy), and elevations in liver enzymes. Importantly, dose adjustment of this compound is not typically required in patients with mild to moderate renal impairment.

Experimental Protocols from Key Clinical Trials

The ETUDE Study

-

Study Design: A 24-week, multicenter, open-label, randomized (1:1), parallel-group study.[6]

-

Inclusion Criteria: Hyperuricemic patients with diabetic nephropathy (eGFR ≥ 20 mL/min/1.73 m²) and overt proteinuria (urine protein-to-creatinine ratio [UPCR] between 0.3 and 3.5 g/gCr).[6]

-

Treatment Protocol:

-

Efficacy Assessments:

-

Primary Endpoint: Change in UACR from baseline to 24 weeks.

-

Secondary Endpoints: Changes in UPCR and eGFR.

-

-

Laboratory Methods:

-

Urine albumin and creatinine were measured from first-morning-void urine samples.

-

Serum creatinine was measured, and eGFR was calculated using the equation for Japanese patients.

-

The TROFEO CKD Sub-analysis

-

Study Design: A sub-analysis of a prospective, randomized, open-label, crossover trial in patients with CKD (eGFR ≤ 60 mL/min/1.73 m²).[7]

-

Inclusion Criteria for Sub-analysis: Patients from the main TROFEO trial with an eGFR ≤ 60 mL/min/1.73 m².[7]

-

Treatment Protocol: Patients received either this compound or febuxostat for 6 months, followed by a crossover to the other treatment for another 6 months. Doses were adjusted to maintain a target serum uric acid level.[7]

-

Efficacy Assessments:

-

Primary Endpoint: Serum uric acid level.

-

Secondary Endpoints: Serum creatinine, eGFR, urinary albumin, cystatin-C, and oxidized LDL.[7]

-

-

Laboratory Methods:

-

Standard laboratory procedures were used for serum and urine biochemistry.

-

Cystatin-C was measured using a nephelometric method.

-

Oxidized LDL was measured by ELISA.

-

Conclusion and Future Directions

This compound is an effective and generally well-tolerated urate-lowering agent for the management of hyperuricemia in patients with CKD. Clinical evidence demonstrates its potent ability to reduce serum uric acid levels, and several studies suggest it may also have a beneficial effect on renal function, particularly in slowing the decline of eGFR and reducing albuminuria. Preclinical studies provide a mechanistic basis for these renoprotective effects, highlighting the role of this compound in mitigating oxidative stress, inflammation, and fibrosis in the kidney.

While the current evidence is promising, further large-scale, long-term clinical trials are needed to definitively establish the role of this compound in preventing the progression of CKD and improving cardiovascular outcomes in this high-risk population. Future research should also continue to explore the molecular mechanisms underlying the renoprotective effects of this compound, which could lead to the identification of new therapeutic targets for CKD. This technical guide provides a solid foundation of the current knowledge on this compound, serving as a valuable resource for the scientific and clinical communities dedicated to advancing the treatment of chronic kidney disease.

References

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. mdpi.com [mdpi.com]

- 4. Adenine-induced chronic kidney and cardiovascular damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Randomized control trial for the assessment of the anti-albuminuric effects of this compound in hyperuricemic patients with diabetic nephropathy (the ETUDE study) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Changeover Trial of Febuxostat and this compound for Hyperuricemia with Cardiovascular Disease: Sub-Analysis for Chronic Kidney Disease (TROFEO CKD Trial) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound—A Safer Uricostatic Drug with Enhanced Renal Protection: A Narrative Review [japi.org]

- 10. Evaluation of the Effect of this compound on Renal Function in Patients with Hyperuricemia: STOP-C Study, a Retrospective Observational Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dmu.repo.nii.ac.jp [dmu.repo.nii.ac.jp]

Methodological & Application

Protocol for assessing Topiroxostat efficacy in a murine gout model

Application Notes & Protocols

Topic: Protocol for Assessing Topiroxostat Efficacy in a Murine Gout Model

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gout is a common and painful form of inflammatory arthritis caused by the deposition of monosodium urate (MSU) crystals in and around the joints, a condition that arises from sustained hyperuricemia (elevated serum uric acid levels).[1][2] Uric acid is the final product of purine metabolism in humans, and its production is catalyzed by the enzyme xanthine oxidoreductase (XOR), also known as xanthine oxidase.[3][4] this compound is a non-purine, selective XOR inhibitor that effectively reduces the production of uric acid by blocking this enzyme.[5][6] Unlike purine analogs like allopurinol, this compound's metabolism is less affected by renal complications, making it a viable option for patients with chronic kidney disease.[7]

This document provides a detailed protocol for evaluating the therapeutic efficacy of this compound in a murine model of gout. The protocol is divided into two key experimental phases:

-

Part A: A potassium oxonate (PO) and hypoxanthine (Hx)-induced hyperuricemia model to assess the systemic uric acid-lowering effects of this compound.

-

Part B: A monosodium urate (MSU) crystal-induced acute gouty arthritis model to evaluate the anti-inflammatory properties of this compound.

Mechanism of Action of this compound

This compound reduces uric acid synthesis by selectively and competitively inhibiting xanthine oxidase. This enzyme is responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[5] By blocking this crucial step in the purine catabolic pathway, this compound lowers the concentration of uric acid in the blood, thereby preventing the formation of MSU crystals that trigger gouty attacks.[6]

Caption: Mechanism of Action of this compound in Purine Metabolism.

Experimental Design and Workflow

A comprehensive workflow is essential for the successful execution of the study. The process begins with animal acclimatization, followed by model induction, drug administration, and endpoint analysis.

Caption: Overall Experimental Workflow for Efficacy Assessment.

Materials and Reagents

-

Animals: Male C57BL/6 or Kunming mice (8-10 weeks old, 20-25g).

-

Test Compound: this compound (purity >98%).

-

Positive Control: Allopurinol.

-

Vehicle: 0.5% Carboxymethylcellulose sodium (CMC-Na) solution.

-

Model Induction Reagents:

-

Potassium Oxonate (PO) (Sigma-Aldrich).

-

Hypoxanthine (Hx) (Sigma-Aldrich).

-

Monosodium Urate (MSU) Crystals (InvivoGen).

-